molecular formula C10H7BrINO2 B1448628 Ethyl 2-bromo-5-cyano-3-iodobenzoate CAS No. 1807162-51-1

Ethyl 2-bromo-5-cyano-3-iodobenzoate

Cat. No.: B1448628
CAS No.: 1807162-51-1
M. Wt: 379.98 g/mol
InChI Key: KFSWGCSGDXOGBZ-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyano-3-iodobenzoate is a chemical compound that belongs to the class of benzoates. It is characterized by the presence of bromine, cyano, and iodine substituents on the benzene ring, making it a highly functionalized aromatic ester. This compound is commonly used in various fields of research, including medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-bromo-5-cyano-3-iodobenzoate typically involves the esterification of 2-bromo-5-cyano-3-iodobenzoic acid with ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyano-3-iodobenzoate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine and iodine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The ester group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Major Products

    Nucleophilic Substitution: Substituted benzoates with various functional groups.

    Reduction: 2-bromo-5-amino-3-iodobenzoate.

    Oxidation: 2-bromo-5-cyano-3-iodobenzoic acid.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-3-iodobenzoate is utilized in several scientific research applications:

    Medicinal Chemistry: As a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: As an intermediate in the preparation of complex organic molecules.

    Material Science: In the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 2-bromo-5-cyano-3-iodobenzoate depends on its application. In medicinal chemistry, it may act as a precursor to bioactive compounds that interact with specific molecular targets, such as enzymes or receptors. The presence of multiple functional groups allows for diverse interactions with biological molecules, leading to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 3-bromo-2-cyano-5-iodobenzoate
  • Ethyl 5-bromo-3-cyano-2-iodobenzoate

Uniqueness

Ethyl 2-bromo-5-cyano-3-iodobenzoate is unique due to the specific positioning of its substituents, which can influence its reactivity and interactions in chemical and biological systems. The combination of bromine, cyano, and iodine groups provides a versatile platform for further functionalization and derivatization.

Properties

IUPAC Name

ethyl 2-bromo-5-cyano-3-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrINO2/c1-2-15-10(14)7-3-6(5-13)4-8(12)9(7)11/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSWGCSGDXOGBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC(=C1)C#N)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrINO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-5-cyano-3-iodobenzoate
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Ethyl 2-bromo-5-cyano-3-iodobenzoate
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Ethyl 2-bromo-5-cyano-3-iodobenzoate
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Ethyl 2-bromo-5-cyano-3-iodobenzoate
Reactant of Route 6
Ethyl 2-bromo-5-cyano-3-iodobenzoate

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